molecular formula C8H10BrNO2 B1292045 5-Bromo-2-(2-methoxyethoxy)pyridine CAS No. 212961-29-0

5-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No. B1292045
CAS No.: 212961-29-0
M. Wt: 232.07 g/mol
InChI Key: SSLGCBWBEBJXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476294B2

Procedure details

A mixture of NaH 55% (133 mg, 3.06 mmol) in DME (3 ml) was cooled to 0° C., then 2-methoxyethanol (Aldrich, Buchs, Switzerland, 0.362 ml, 4.58 mmol) was added. The solution was stirred at rt for 15 min. After that 5-bromo-2-chloropyridine (Aldrich, Buchs, Switzerland, 294 mg, 1.528 mmol) was added and the RM was heated by microwaves at 150° C. for 10 min. Then the RM was quenched with saturated aqueous NaHCO3 (50 ml) and extracted with EtOAc (2×). The combined organic layers were washed with brine (2×), dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and purified by MPLC (hexane/EtOAc 0 to 30%). The fractions containing product were evaporated together to give the title compound as a colorless oil. (LC-MS: tR 1.20 min (Method B); M+H=232, 234 (Br-pattern) MS-ES. 1H-NMR (d6-DMSO, 400 MHz) 8.28.8.21 (m, 1H), 7.91-7.84 (m, 1H), 6.86-6.79 (m, 1H), 4.31 (t, 2H), 3.62 (t, 2H), 3.26 (s, 3H))
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.362 mL
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][OH:7].[Br:8][C:9]1[CH:10]=[CH:11][C:12](Cl)=[N:13][CH:14]=1>COCCOC>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([O:7][CH2:6][CH2:5][O:4][CH3:3])=[N:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
133 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.362 mL
Type
reactant
Smiles
COCCO
Step Three
Name
Quantity
294 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the RM was heated by microwaves at 150° C. for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Then the RM was quenched with saturated aqueous NaHCO3 (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was absorbed on silica gel
CUSTOM
Type
CUSTOM
Details
purified by MPLC (hexane/EtOAc 0 to 30%)
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
were evaporated together

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1)OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.